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molecular formula C12H7NO2 B1626707 6-Cyano-2-naphthoic acid CAS No. 5159-60-4

6-Cyano-2-naphthoic acid

Cat. No. B1626707
M. Wt: 197.19 g/mol
InChI Key: OZXBANYHKBTOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06221914B1

Procedure details

A solution of 6-cyano-naphthalene-2-carboxylic acid methyl ester from Example 96 (2.00 g, 9.47 mmol) in THF (19 mL) and 1M aqueous LiOH (18.94 mL, 18,94 mmol) was vigorously stirred at room temperature for 3 hours. The reaction mixture was then diluted with 150 mL of 1:1 dichloromethane/water, and the organics were discarded. The aqueous material was acidified to pH 2 with 1N HC1, extracted with EtOAc (2×150 mL), extracts dried over MgSO4, and concentrated to provide the desired compound as a white solid (1.61 g, 86%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
18.94 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
dichloromethane water
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]#[N:16])[CH:11]=2)[CH:6]=1)=[O:4].[Li+].[OH-]>C1COCC1.ClCCl.O>[C:15]([C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:14]=[CH:13]2)#[N:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1=CC2=CC=C(C=C2C=C1)C#N
Name
Quantity
18.94 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
19 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
dichloromethane water
Quantity
150 mL
Type
solvent
Smiles
ClCCl.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2C=CC(=CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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